Enantiomeric Purity: A Critical Differentiator in Chiral Synthesis
The (R)-enantiomer, as the hydrochloride salt (CAS 164790-65-2), is offered at a minimum purity of 95% . Crucially, while the specific enantiomeric excess (ee) is often not listed on commercial datasheets, the availability of the specific enantiomer is the primary differentiator from the racemic mixture. Using a single enantiomer is essential for controlling stereochemistry in drug candidates, whereas a racemic mixture introduces complexity and potential for off-target effects from the undesired enantiomer .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Minimum chemical purity: 95% |
| Comparator Or Baseline | Racemic 3-ethoxypyrrolidine hydrochloride |
| Quantified Difference | 100% enantiomeric enrichment vs. 0% for racemic mixture |
| Conditions | Commercial specification |
Why This Matters
Procurement of a specific enantiomer ensures synthetic reproducibility and avoids the need for costly and time-consuming chiral resolution steps.
